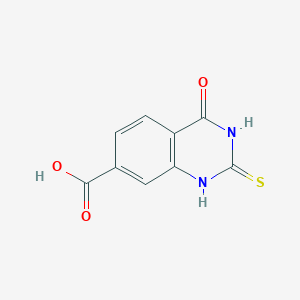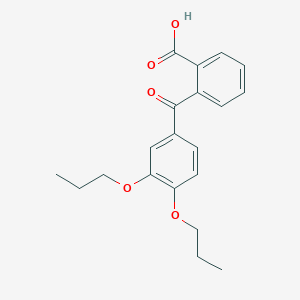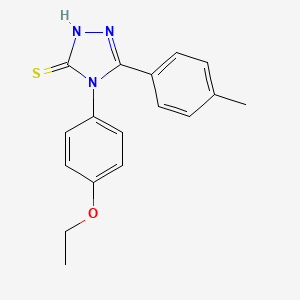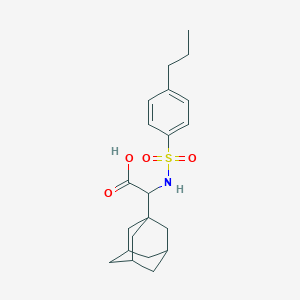
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid, also known as Adapalene, is a synthetic retinoid derivative and is used as a topical medication for the treatment of acne and other skin conditions. Adapalene is a member of the retinoid family, which are compounds derived from vitamin A and are used to treat various skin conditions. Adapalene has been approved for use in both adults and adolescents, and has been shown to be effective in reducing the severity of acne.
作用機序
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid works by binding to specific receptors in the skin, known as retinoic acid receptors (RARs). Once bound to the RARs, this compound modulates the activity of genes involved in the regulation of skin cell growth, differentiation, and inflammation. This compound also reduces the production of sebum, which is the oily substance produced by the sebaceous glands in the skin that can lead to acne.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the skin. This compound has been shown to reduce inflammation, regulate sebum production, and regulate the growth and differentiation of skin cells. This compound has also been shown to reduce the formation of comedones, which are the small, often white bumps that can form under the skin and can lead to acne.
実験室実験の利点と制限
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has a number of advantages for use in laboratory experiments. This compound is relatively stable, with a shelf life of up to two years when stored at room temperature. This compound is also relatively inexpensive, making it an attractive option for laboratory experiments. However, this compound does have some limitations for use in laboratory experiments. This compound can be irritating to the skin, and can cause redness, itching, and burning. Additionally, this compound is a synthetic compound, and as such, may not be as biologically active as naturally occurring retinoids.
将来の方向性
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has a number of potential future applications, including the treatment of other skin conditions such as psoriasis and eczema. Additionally, this compound may be used to study the effects of topical retinoids on gene expression, and the effects of topical retinoids on the immune system. This compound may also be used in combination with other medications to treat acne, and may be used in combination with other topical medications to treat other skin conditions. Finally, this compound may be used in the development of novel retinoids for the treatment of skin conditions.
合成法
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is synthetically produced by the reaction of adamantan-1-yl bromide and 4-propylbenzenesulfonamidoacetic acid in the presence of an aqueous base. The reaction is carried out under a nitrogen atmosphere at a temperature of 50-55°C, and the resulting product is purified by column chromatography.
科学的研究の応用
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has been widely studied in scientific research, with applications in the fields of dermatology, pharmacology, and toxicology. In dermatology, this compound has been used to study the effects of topical retinoids on the skin, including the effects on skin cell proliferation, differentiation, and gene expression. In pharmacology, this compound has been used to study the pharmacokinetics, pharmacodynamics, and safety of topical retinoids. In toxicology, this compound has been used to study the effects of topical retinoids on the skin, including irritation and sensitization potential.
特性
IUPAC Name |
2-(1-adamantyl)-2-[(4-propylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4S/c1-2-3-14-4-6-18(7-5-14)27(25,26)22-19(20(23)24)21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,19,22H,2-3,8-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFQXSDKZZIXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)
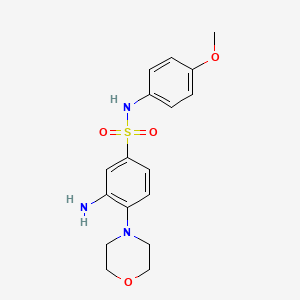
![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)
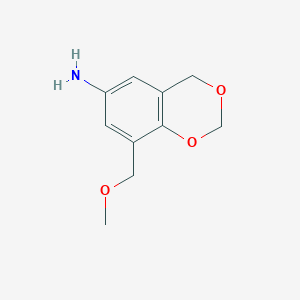
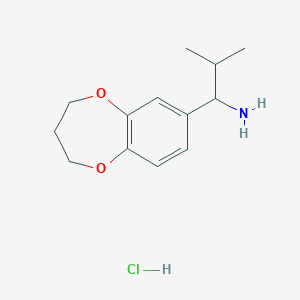
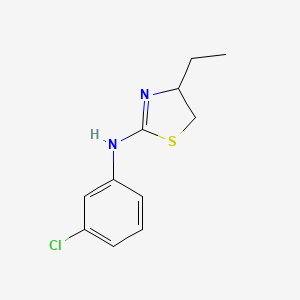
![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)
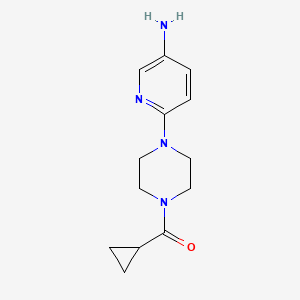
![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
